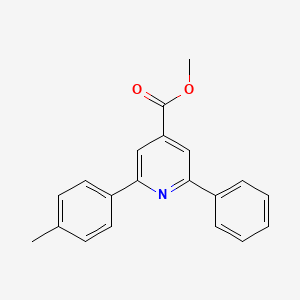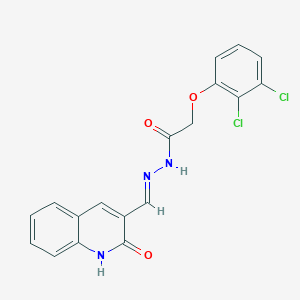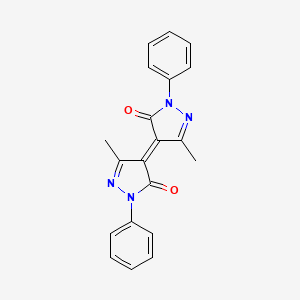![molecular formula C22H18BrN5OS B12046900 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 477330-36-2](/img/structure/B12046900.png)
2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(4-溴苯基)-5-(吡啶-4-基)-4H-1,2,4-三唑-3-基]硫代}-N-(3-甲基苯基)乙酰胺是一种复杂的有机化合物,属于三唑类衍生物。三唑类化合物以其广泛的生物活性而闻名,包括抗菌、抗真菌和抗癌活性。
准备方法
合成路线和反应条件
2-{[4-(4-溴苯基)-5-(吡啶-4-基)-4H-1,2,4-三唑-3-基]硫代}-N-(3-甲基苯基)乙酰胺的合成通常涉及多个步骤:
三唑环的形成: 三唑环通过适当的肼衍生物与异硫氰酸酯的环化反应形成,或通过其他环化方法形成。
溴苯基和吡啶基的引入: 溴苯基和吡啶基通过取代反应引入,通常使用卤代前体和钯催化的偶联反应。
硫代基的添加: 硫代基通过硫醇化反应添加,其中将硫醇基引入到三唑环中。
乙酰胺的形成: 最后一步是通过酰化反应形成乙酰胺基,通常使用酰氯或酸酐。
工业生产方法
该化合物的工业生产很可能涉及对上述合成路线的优化,以确保高产率和纯度。这可能包括使用连续流动反应器、先进的纯化技术和严格的质量控制措施。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在硫代基上,导致形成亚砜或砜。
还原: 还原反应可以在三唑环或溴苯基上发生,可能导致脱卤或氢化产物。
取代: 该化合物可以参与亲核或亲电取代反应,特别是在溴苯基和吡啶基上。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢、间氯过氧苯甲酸和高锰酸钾。
还原: 常用的还原剂包括硼氢化钠、氢化铝锂和催化氢化。
取代: 在适当的条件下使用氢化钠、叔丁醇钾和各种卤代化合物等试剂。
主要产物
氧化产物: 亚砜和砜。
还原产物: 脱卤或氢化衍生物。
取代产物: 取决于引入的取代基的不同,各种取代的三唑衍生物。
科学研究应用
化学
在化学中,该化合物被用作合成更复杂分子的构建单元。
生物学
在生物学研究中,该化合物因其潜在的抗菌和抗真菌特性而受到研究。它已显示出抑制某些细菌和真菌菌株生长的潜力。
医学
在药物化学中,该化合物正在被探索用于其作为抗癌剂的潜力。它与特定分子靶标相互作用的能力使其成为药物开发的候选者。
工业
在工业领域,该化合物可用于开发具有特定性能的新材料,例如聚合物和涂料。
作用机制
2-{[4-(4-溴苯基)-5-(吡啶-4-基)-4H-1,2,4-三唑-3-基]硫代}-N-(3-甲基苯基)乙酰胺的作用机制涉及它与特定分子靶标的相互作用。三唑环可以与酶和受体结合,抑制它们的活性。溴苯基和吡啶基增强其结合亲和力,而硫代基可以参与氧化还原反应,进一步调节其活性。
相似化合物的比较
类似化合物
2-{[4-(4-溴苯基)-5-苯基-4H-1,2,4-三唑-3-基]硫代}-1-苯基-1-乙醇: 这种化合物具有类似的三唑核心,但在连接到三唑环上的取代基方面有所不同。
4-(3-(4-溴苯基)-5-(2,4-二甲氧基苯基)-4,5-二氢-1H-吡唑-1-基)苯磺酰胺: 另一种具有溴苯基但具有吡唑环而不是三唑环的化合物。
独特性
2-{[4-(4-溴苯基)-5-(吡啶-4-基)-4H-1,2,4-三唑-3-基]硫代}-N-(3-甲基苯基)乙酰胺的独特性在于其官能团的特定组合,赋予其独特的化学和生物学特性。
属性
CAS 编号 |
477330-36-2 |
|---|---|
分子式 |
C22H18BrN5OS |
分子量 |
480.4 g/mol |
IUPAC 名称 |
2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C22H18BrN5OS/c1-15-3-2-4-18(13-15)25-20(29)14-30-22-27-26-21(16-9-11-24-12-10-16)28(22)19-7-5-17(23)6-8-19/h2-13H,14H2,1H3,(H,25,29) |
InChI 键 |
XYXBGUCCFSYSPR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Amino-1-phenyl-3-propyl-4-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12046834.png)


![4-hydroxy-6-oxo-N-propyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12046857.png)

![2-chlorobenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12046869.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12046879.png)



![dimethyl 3-(4-phenylbenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate](/img/structure/B12046895.png)
![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12046908.png)
